molecular formula C14H16N4O5S B2845232 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034286-97-8

5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B2845232
CAS No.: 2034286-97-8
M. Wt: 352.37
InChI Key: QLQNKQVHQZLWGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Functional groups like the oxadiazole ring, the pyrrolidine ring, the sulfonyl group, and the methoxybenzamide group can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be predicted based on the compound’s molecular structure and can also be measured experimentally.

Scientific Research Applications

Radiotracer Development

  • [11C]L-159,884 and [11C]L-162,574, which include similar structural elements to the compound , are potent and selective ligands for the AT1 receptor. They were prepared by C-11 methylation and used as radiotracers, suggesting applications in medical imaging and diagnostics (Hamill et al., 1996).

Antimicrobial and Antitubercular Agents

  • Benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents. These compounds, synthesized using similar molecular structures, demonstrated activity against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).

Cytotoxicity Studies in Cancer Research

  • Compounds like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone have been studied for their cytotoxic effects on cancer cell lines, indicating the potential application of related compounds in cancer therapy (Hour et al., 2007).

Enzyme Inhibition Studies

  • Novel sulfonamide derivatives, including structures resembling the compound , have been examined for their inhibitory effects on carbonic anhydrase isozymes. These findings suggest applications in the study and treatment of conditions related to these enzymes (Gokcen et al., 2016).

Neuroleptic Agents

  • Compounds structurally similar to 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide have been investigated for their potential as neuroleptic agents, indicating possible applications in the treatment of psychiatric disorders (de Paulis et al., 1986).

Drug Metabolism Studies

  • Studies on the metabolism of drugs like Sulpiride, which contain similar structural components, provide insights into the biotransformation and pharmacokinetics of such compounds in different species (Sugnaux & Benakis, 1978).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other properties. Safety data sheets (SDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity .

Properties

IUPAC Name

2-methoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-22-12-3-2-10(6-11(12)13(15)19)24(20,21)18-5-4-9(7-18)14-16-8-23-17-14/h2-3,6,8-9H,4-5,7H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNKQVHQZLWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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